molecular formula C18H11FN2S B3013525 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-88-1

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No.: B3013525
CAS No.: 252058-88-1
M. Wt: 306.36
InChI Key: BIEIMFRJXAMDFC-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound with the molecular formula C18H11FN2S. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a phenylnicotinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where 4-fluorobenzaldehyde reacts with a suitable thiol compound to form the intermediate 4-(4-fluorophenylthio)benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-aminonicotinonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile
  • 3-[(4-Fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide
  • 4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole

Uniqueness

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorophenyl and a sulfanyl group enhances its potential for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEIMFRJXAMDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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